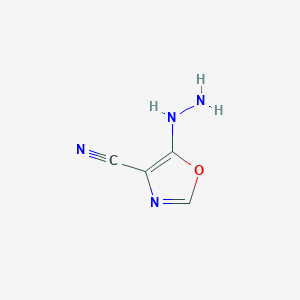![molecular formula C12H14N2O2 B13924827 5-(Tetrahydro-2h-pyran-4-yloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13924827.png)
5-(Tetrahydro-2h-pyran-4-yloxy)-1h-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tetrahydro-2H-pyran-4-yloxy)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a tetrahydropyran-4-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetrahydro-2H-pyran-4-yloxy)-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of pyrrole derivatives with tetrahydropyran intermediates. One common method includes the use of monocyclopropanated pyrroles and furans, which undergo ring-expansion reactions to form the desired tetrahydropyridine and dihydro-2H-pyran derivatives . The reaction conditions often involve the use of acetonitrile as a solvent and can be optimized for various nucleophiles .
Industrial Production Methods
Industrial production methods for this compound may involve scalable and metal-free ring-expansion processes. These methods are designed to be stereoselective and efficient, allowing for the production of highly functionalized derivatives that are valuable in drug synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(Tetrahydro-2H-pyran-4-yloxy)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyridine derivatives.
Reduction: This reaction can modify the functional groups attached to the pyridine and pyrrole rings.
Substitution: This reaction can introduce different substituents onto the pyridine or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate and reducing agents like lithium aluminum hydride . The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include various pyridine and pyrrole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-(Tetrahydro-2H-pyran-4-yloxy)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Tetrahydro-2H-pyran-4-yloxy)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as a GABA uptake inhibitor, modulating neurotransmitter levels in the brain . The compound’s structure allows it to interact with various enzymes and receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog that lacks the pyrrole and pyridine rings.
Pyridine Derivatives: Compounds like 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole, which also feature pyridine and tetrahydropyran moieties.
Uniqueness
5-(Tetrahydro-2H-pyran-4-yloxy)-1H-pyrrolo[2,3-b]pyridine is unique due to its fused ring structure and the presence of the tetrahydropyran-4-yloxy substituent. This combination of features provides it with distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5-(oxan-4-yloxy)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H14N2O2/c1-4-13-12-9(1)7-11(8-14-12)16-10-2-5-15-6-3-10/h1,4,7-8,10H,2-3,5-6H2,(H,13,14) |
InChI Key |
HWDKGIRNSMRWFX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=CN=C3C(=C2)C=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[2-(3-Chlorophenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13924756.png)
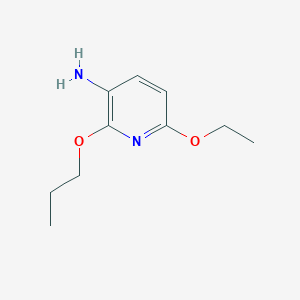
![Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13924761.png)
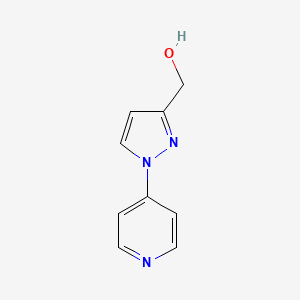

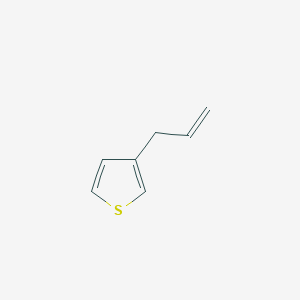
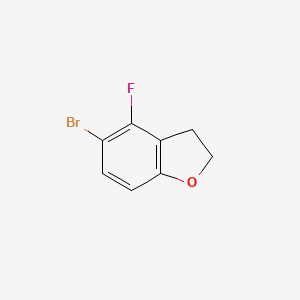
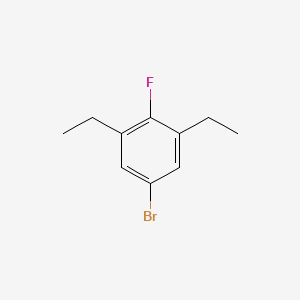
![1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine](/img/structure/B13924808.png)
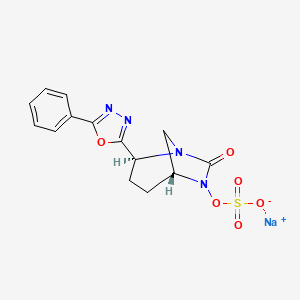

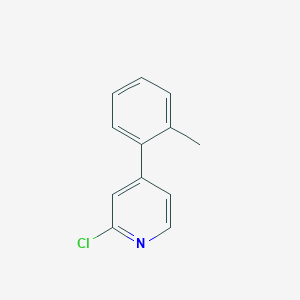
![B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid](/img/structure/B13924819.png)
